molecular formula C9H18N2 B12934744 4-(Pentylamino)butanenitrile CAS No. 90068-92-1

4-(Pentylamino)butanenitrile

Cat. No.: B12934744
CAS No.: 90068-92-1
M. Wt: 154.25 g/mol
InChI Key: QIUYKRAZSMRJDE-UHFFFAOYSA-N
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Description

4-(Pentylamino)butanenitrile is a nitrile derivative featuring a butanenitrile backbone with a pentylamino group (-NH-C₅H₁₁) at the 4-position. Nitriles generally exhibit high polarity, reactivity in hydrolysis or reduction reactions, and utility in pharmaceuticals, agrochemicals, and liquid crystal technologies .

Properties

CAS No.

90068-92-1

Molecular Formula

C9H18N2

Molecular Weight

154.25 g/mol

IUPAC Name

4-(pentylamino)butanenitrile

InChI

InChI=1S/C9H18N2/c1-2-3-5-8-11-9-6-4-7-10/h11H,2-6,8-9H2,1H3

InChI Key

QIUYKRAZSMRJDE-UHFFFAOYSA-N

Canonical SMILES

CCCCCNCCCC#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(Pentylamino)butanenitrile can be synthesized through several methods:

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.

Chemical Reactions Analysis

Types of Reactions

4-(Pentylamino)butanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: LiAlH4 in anhydrous ether.

    Hydrolysis: Sulfuric acid (H2SO4) or sodium hydroxide (NaOH).

    Substitution: Sodium or potassium cyanide in ethanol.

Major Products Formed

    Reduction: Primary amines.

    Hydrolysis: Carboxylic acids.

    Substitution: Various substituted nitriles.

Mechanism of Action

The mechanism of action of 4-(Pentylamino)butanenitrile involves its interaction with various molecular targets and pathways. For example, during reduction, the hydride nucleophile attacks the electrophilic carbon in the nitrile group, forming an imine anion. This intermediate is stabilized by Lewis acid-base complexation and can accept a second hydride to form a dianion, which is then converted to an amine by the addition of water .

Comparison with Similar Compounds

4-[Dimethoxy(phenyl)silyl]butanenitrile (C₁₂H₁₅NO₂Si)

  • Substituent : A dimethoxy(phenyl)silyl group (-Si(OCH₃)₂Ph) at the 4-position.
  • Key Properties :
    • Molecular weight: 257.34 g/mol.
    • Industrial applications: Used in specialty chemical manufacturing, with 2020–2025 global production data indicating scalable synthesis processes .
  • Comparison: The silyl group enhances thermal stability and modifies electronic properties compared to amino substituents, making it suitable for silicon-based polymers or coatings.

4-(Methylsulfinyl)butanenitrile (C₅H₉NOS)

  • Substituent : A methylsulfinyl group (-S(O)CH₃) at the 4-position.
  • Key Properties :
    • Molecular weight: 131.19 g/mol.
    • Reactivity: The sulfinyl group may participate in redox reactions or act as a chiral auxiliary in asymmetric synthesis .
  • Comparison: Sulfinyl groups introduce polarity and stereochemical complexity, contrasting with the basicity of amino groups in this compound.

Benzonitrile Derivatives

4-(Dimethylamino)benzonitrile (C₉H₁₀N₂)

  • Substituent: A dimethylamino group (-N(CH₃)₂) at the 4-position.
  • Key Properties :
    • Molecular weight: 146.19 g/mol.
    • Gas-phase ion energetics: Exhibits strong dipole interactions and charge-transfer behavior, as reported in NIST data .
  • Comparison : The aromatic benzonitrile core increases π-conjugation, enhancing UV stability and fluorescence properties compared to aliphatic butanenitriles.

4-(Ethylaminomethyl)benzonitrile (C₉H₁₀N₂)

  • Substituent: An ethylaminomethyl group (-CH₂NHCH₂CH₃) at the 4-position.
  • Key Properties :
    • Synthetic routes: Eleven documented methods emphasize its use as a pharmaceutical intermediate .
  • Comparison: The ethylamino side chain offers hydrogen-bonding capability, similar to this compound, but the benzonitrile backbone reduces flexibility.

Table 1: Structural and Functional Comparison

Compound Backbone Substituent Molecular Weight (g/mol) Key Applications/Properties
This compound* Butanenitrile Pentylamino ~154.24 (theoretical) Hypothesized: Surfactants, LC materials
4-[Dimethoxy(phenyl)silyl]butanenitrile Butanenitrile Dimethoxy(phenyl)silyl 257.34 Industrial polymers
4-(Methylsulfinyl)butanenitrile Butanenitrile Methylsulfinyl 131.19 Redox-active intermediates
4-(Dimethylamino)benzonitrile Benzonitrile Dimethylamino 146.19 Charge-transfer materials
4-(Ethylaminomethyl)benzonitrile Benzonitrile Ethylaminomethyl 146.19 Pharmaceutical synthesis

Notes:

  • *Theoretical data for this compound inferred from analogs.
  • Amino groups (e.g., pentylamino, ethylaminomethyl) enhance solubility in polar solvents and biological activity.

Research Implications

The diversity in substituent chemistry among nitriles underscores their adaptability:

  • This compound: Likely exhibits surfactant-like behavior due to its amphiphilic structure (polar nitrile + hydrophobic pentyl chain).
  • Benzonitrile analogs : Superior in optoelectronic applications due to aromatic conjugation .
  • Silyl/sulfinyl derivatives : Preferred in high-stability industrial formulations .

Further studies on this compound should prioritize synthesis optimization, toxicity profiling, and application testing in alignment with trends observed in analogous compounds.

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